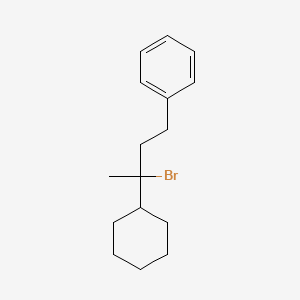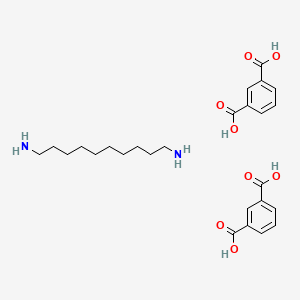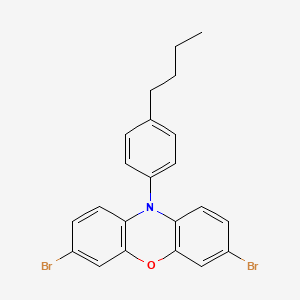
3-(Propyltetrasulfanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propyltetrasulfanyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid group attached to a propyltetrasulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propyltetrasulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of propanoic acid derivatives with sulfur-containing reagents under controlled conditions. For instance, the reaction of 3-bromopropanoic acid with sodium tetrasulfide in the presence of a suitable solvent can yield this compound. The reaction typically requires moderate temperatures and may be catalyzed by transition metals to enhance the yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
化学反应分析
Types of Reactions
3-(Propyltetrasulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the tetrasulfanyl group to lower oxidation states, such as disulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrasulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted propanoic acid derivatives.
科学研究应用
3-(Propyltetrasulfanyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique sulfur moiety makes it a potential candidate for studying sulfur metabolism and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Propyltetrasulfanyl)propanoic acid involves its interaction with molecular targets through its sulfur-containing moiety. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pathways involved may include redox reactions and the formation of disulfide bonds, which can affect cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 3-(4-Phenethylphenyl)propanoic acid
- 3-Hydroxypropionic acid
- Propanoic acid derivatives
Uniqueness
3-(Propyltetrasulfanyl)propanoic acid is unique due to its tetrasulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other propanoic acid derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
823235-30-9 |
|---|---|
分子式 |
C6H12O2S4 |
分子量 |
244.4 g/mol |
IUPAC 名称 |
3-(propyltetrasulfanyl)propanoic acid |
InChI |
InChI=1S/C6H12O2S4/c1-2-4-9-11-12-10-5-3-6(7)8/h2-5H2,1H3,(H,7,8) |
InChI 键 |
YOROJHCGNWIOBM-UHFFFAOYSA-N |
规范 SMILES |
CCCSSSSCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)



![2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B14223620.png)


![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)




